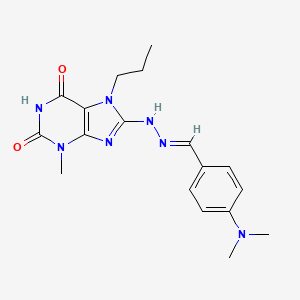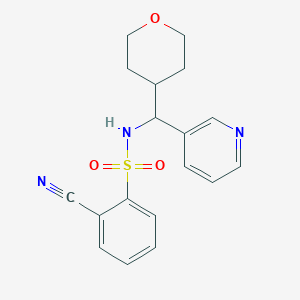![molecular formula C17H13BrO6S B2390259 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one CAS No. 866347-85-5](/img/structure/B2390259.png)
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one (BDPSC) is a synthetic compound that is used in a variety of scientific research applications. It is a versatile compound with a range of possible uses due to its wide range of properties.
Scientific Research Applications
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one has a variety of scientific research applications. It is used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a drug candidate for the treatment of certain diseases. It has also been used in the study of enzyme mechanisms and the development of new drugs. Additionally, it has been used in the study of cell signaling pathways and the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is not completely understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, that are involved in the metabolism of drugs and other compounds. Additionally, it has been suggested that it may act as an agonist of certain G-protein coupled receptors, which could explain its effects on cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one are not completely understood. However, it has been suggested that it may have anti-inflammatory, anti-oxidant, and neuroprotective effects. Additionally, it has been shown to modulate the activity of certain enzymes involved in drug metabolism, which could explain its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one in laboratory experiments include its relatively low cost, its stability, and its availability. Additionally, its wide range of properties make it a versatile compound that can be used in a variety of experiments. The main limitation of using 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one in laboratory experiments is that its mechanism of action is not completely understood, which makes it difficult to predict its effects in certain situations.
Future Directions
Future research on 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one could focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could focus on exploring its potential therapeutic applications, such as its use in the treatment of certain diseases. Finally, further research could focus on optimizing the synthesis method of 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one to make it more efficient and cost-effective.
Synthesis Methods
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one is synthesized through a multi-step process that involves several reactions. The first step is a reaction between 3,4-dimethoxyphenylsulfonyl chloride and 4-bromo-3-chlorobenzonitrile in the presence of a base such as sodium hydroxide. This reaction yields 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one. The second step is a reaction between 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one and 2,4-dichlorobenzonitrile in the presence of a base such as sodium hydroxide. This reaction yields 6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one.
properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)sulfonylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO6S/c1-22-14-6-4-12(9-15(14)23-2)25(20,21)16-8-10-7-11(18)3-5-13(10)24-17(16)19/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMSAHHKMJEYJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)





![(E)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-morpholinopropanamide](/img/structure/B2390188.png)


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2390191.png)

![2-(1H-indol-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2390196.png)
